4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride
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Overview
Description
4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C7H9N3O2·2HCl. It is a white crystalline powder known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is notable for its unique structure, which includes an imidazo[4,5-c]pyridine core, making it a valuable subject of study in medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
It is noted that this compound is a structural element in certain biologically active compounds such as glucagon antagonists and angiotensin ii receptor antagonists . These targets play crucial roles in metabolic regulation and blood pressure control, respectively.
Mode of Action
Given its structural similarity to glucagon antagonists and angiotensin ii receptor antagonists, it can be inferred that it may interact with these targets to exert its effects .
Biochemical Pathways
If it acts as a glucagon antagonist or an angiotensin ii receptor antagonist, it could potentially influence metabolic pathways and blood pressure regulation pathways, respectively .
Result of Action
If it acts as a glucagon antagonist or an angiotensin ii receptor antagonist, it could potentially have effects on glucose metabolism and blood pressure regulation, respectively .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride are not fully understood yet. It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to be a structural element in certain biologically active compounds such as glucagon antagonists and angiotensin II receptor antagonists
Cellular Effects
It has been suggested that this compound may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride typically involves the cyclization of histamine with formaldehyde. One common method includes dissolving histamine dihydrochloride and paraformaldehyde in water, followed by heating the mixture to reflux for several hours . This reaction yields the desired imidazo[4,5-c]pyridine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazo[4,5-c]pyridine derivatives.
Reduction: Reduction reactions can modify the imidazo[4,5-c]pyridine core, leading to different structural analogs.
Substitution: The compound can undergo substitution reactions, where functional groups on the imidazo[4,5-c]pyridine ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include various imidazo[4,5-c]pyridine derivatives, which can have different pharmacological properties and applications.
Scientific Research Applications
4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the development of pharmaceuticals and as an intermediate in chemical manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid
- Methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylate hydrochloride
Uniqueness
4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride is unique due to its specific dihydrochloride salt form, which can influence its solubility, stability, and bioavailability. This makes it particularly useful in pharmaceutical formulations where these properties are critical.
Properties
IUPAC Name |
4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.2ClH/c11-7(12)5-1-4-6(2-8-5)10-3-9-4;;/h3,5,8H,1-2H2,(H,9,10)(H,11,12);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLBLCOABKEJKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1N=CN2)C(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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